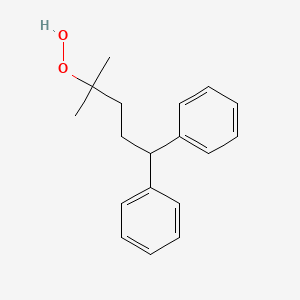

2-Methyl-5,5-diphenylpentane-2-peroxol

Beschreibung

2-Methyl-5,5-diphenylpentane-2-peroxol is a synthetic organic compound characterized by a pentane backbone substituted with a methyl group at position 2, two phenyl groups at position 5, and a peroxol (-O-O-) functional group at position 2. This structure confers unique reactivity, particularly in radical-initiated reactions, due to the labile peroxide bond.

Eigenschaften

CAS-Nummer |

79889-18-2 |

|---|---|

Molekularformel |

C18H22O2 |

Molekulargewicht |

270.4 g/mol |

IUPAC-Name |

(4-hydroperoxy-4-methyl-1-phenylpentyl)benzene |

InChI |

InChI=1S/C18H22O2/c1-18(2,20-19)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,19H,13-14H2,1-2H3 |

InChI-Schlüssel |

KBCFVMLZJJHUQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCC(C1=CC=CC=C1)C2=CC=CC=C2)OO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,5-diphenylpentane-2-peroxol typically involves the reaction of 2-Methyl-5,5-diphenylpentane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,5-diphenylpentane-2-peroxol can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-5,5-diphenylpentane-2-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.

Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions, where the peroxol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5,5-diphenylpentane-2-peroxol has several scientific research applications:

Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: Investigated for its potential role in oxidative stress studies and as a probe for studying cellular redox states.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-5,5-diphenylpentane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxol bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s reactivity is influenced by the stability of the peroxol group and the presence of substituents that can stabilize or destabilize the reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Pharmaceutical and Pesticide Contexts

However, structurally diverse analogues from pesticide and pharmaceutical domains provide indirect insights:

(a) Cyclopentanol Derivatives

- Metconazole and Triticonazole (): These triazole-containing fungicides share substituted cyclopentanol backbones. Unlike 2-methyl-5,5-diphenylpentane-2-peroxol, they lack peroxide bonds but emphasize the role of bulky aromatic substituents (e.g., chlorophenyl groups) in bioactivity.

(b) Naphthalene-Based Impurities

- 6-Methoxy-2-naphthylacetic Acid (): A demethylated impurity of naproxen, this compound highlights the importance of aromatic substituents in pharmaceutical stability.

Functional Analogues: Peroxide-Containing Compounds

Though absent in the evidence, peroxides like dibenzoyl peroxide (common in polymer chemistry) or artemisinin (antimalarial) share the reactive -O-O- group. Key differences include:

- Stability : 2-Methyl-5,5-diphenylpentane-2-peroxol’s branched alkyl-aryl structure may enhance thermal stability compared to linear peroxides.

- Synthetic Complexity : The diphenyl and methyl substituents likely require multi-step synthesis, akin to the THQ compounds in , which employ varied building blocks and rigorous purification .

Data Tables

Table 1: Analytical Techniques for Peroxide and Analogous Compounds

Table 2: Hypothetical Stability Comparison (Based on Structural Features)

| Compound | Peroxide Bond Stability | Aryl Substituent Impact | Synthetic Challenges |

|---|---|---|---|

| 2-Methyl-5,5-diphenylpentane-2-peroxol | High (steric protection) | Enhanced lipophilicity | Multi-step synthesis |

| Dibenzoyl Peroxide | Moderate | Limited | Single-step synthesis |

| Artemisinin | Low (environment-sensitive) | Bioactivity-driven | Natural extraction |

Research Findings and Limitations

- Critical Gap : The provided evidence lacks direct data on 2-methyl-5,5-diphenylpentane-2-peroxol, necessitating extrapolation from unrelated compounds. For instance, THQ synthesis methods () suggest that advanced chromatography and spectrometry would be essential for characterizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.